8-(2-((2-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-[2-(2-methoxyanilino)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-11-12(2)25-15-16(23(3)19(27)22-17(15)26)21-18(25)24(11)10-9-20-13-7-5-6-8-14(13)28-4/h5-8,20H,9-10H2,1-4H3,(H,22,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHHHYLBMHLZAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCNC4=CC=CC=C4OC)N(C(=O)NC3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(2-((2-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , often referred to as a derivative of imidazopurine, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound based on existing literature and studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 288.35 g/mol. The structure features an imidazo[2,1-f]purine core substituted with a methoxyphenyl group and an aminoethyl chain.
Research indicates that compounds similar to this imidazopurine derivative exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Certain studies suggest that these compounds may inhibit specific enzymes involved in cellular signaling pathways. For instance, they have been shown to interact with phospholipases, which play critical roles in lipid metabolism and cell signaling .
- Modulation of Receptor Activity : The compound may act as a ligand for various receptors, influencing neurotransmitter systems. This is particularly relevant for derivatives that show affinity for serotonin receptors and other G-protein coupled receptors (GPCRs) .
Anticancer Activity
Several studies have highlighted the potential anticancer properties of imidazopurine derivatives. The mechanism often involves:
- Induction of Apoptosis : Compounds similar to the one have been reported to induce apoptosis in cancer cells through the activation of caspase pathways .
- Cell Cycle Arrest : Research indicates that these compounds can cause cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies demonstrate:
- Bactericidal Effects : It exhibits significant activity against both Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Some derivatives have also shown efficacy against fungal strains, suggesting a broad-spectrum antimicrobial potential .
Neuroprotective Effects
Emerging evidence suggests that this class of compounds may offer neuroprotective benefits:
- Reduction of Oxidative Stress : Studies indicate that they can reduce oxidative stress markers in neuronal cells, which is crucial for neuroprotection .
- Improvement in Cognitive Function : Animal models have demonstrated improvements in memory and learning tasks when treated with these compounds, indicating potential applications in neurodegenerative diseases .
Case Studies
Several notable studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Cancer Cell Lines : A study assessed the effects of a related imidazopurine derivative on human cancer cell lines (e.g., HeLa and MCF-7). Results showed significant inhibition of cell growth with IC50 values ranging from 10 to 30 µM depending on the cell line .
- Antimicrobial Testing : Another research project evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) as low as 15 µg/mL for certain bacterial strains .
- Neuroprotective Study : In a neuroprotective study involving murine models subjected to oxidative stress, treatment with the compound resulted in a 40% reduction in neuronal death compared to control groups .
Scientific Research Applications
Chemistry
The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the modification and development of more complex molecules. Researchers utilize it to explore new synthetic pathways and develop novel compounds with enhanced properties.
Biology
In biological research, this compound is investigated for its potential interactions with various biomolecules. Studies focus on:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It may interact with receptors that modulate cellular responses, influencing processes such as cell proliferation and apoptosis.
Medicine
The therapeutic potential of this compound is significant:
- Anti-inflammatory Properties : Preliminary studies suggest it may reduce inflammation by modulating inflammatory pathways.
- Anticancer Activity : Research indicates that similar imidazopurines exhibit cytotoxic effects against cancer cell lines, suggesting that this compound may have comparable properties.
Case Studies
Research on related compounds provides insights into the potential applications of this imidazopurine derivative:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated anticancer activity in vitro against breast cancer cell lines using similar imidazopurine derivatives. |
| Study 2 | Investigated the anti-inflammatory effects of related compounds in animal models of arthritis. |
| Study 3 | Explored the synthesis and characterization of novel derivatives based on the imidazopurine scaffold for enhanced biological activity. |
Chemical Reactions Analysis
Demethylation of the Methoxy Group
The 2-methoxyphenyl moiety can undergo demethylation under strongly acidic or Lewis acidic conditions. For example:
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Reagent : BBr₃ in dichloromethane (DCM) at 0°C to room temperature .
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Product : Conversion to a hydroxyl group, yielding 8-(2-((2-hydroxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione .
This reaction is critical for introducing phenolic functionality, enabling further derivatization (e.g., sulfonation or phosphorylation).
Functionalization of the Ethylamino Side Chain
The secondary amine in the ethylamino group participates in nucleophilic reactions:
Acylation
-
Product : Formation of N-acetyl derivatives (e.g., 8-(2-((2-methoxyphenyl)-N-acetylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione).
Alkylation
-
Reagents : Alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ .
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Product : Quaternary ammonium salts or tertiary amines, enhancing solubility or biological activity.
Reactivity at the Imidazo-Purine Core
The purine-dione system provides multiple sites for modification:
Condensation Reactions
-
Reagents : Hydroxylamine hydrochloride under acidic reflux .
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Product : Oxime formation at the C2/C4 carbonyl positions, enabling further cyclization or coordination chemistry.
Nucleophilic Substitution
Halogenation (e.g., bromination at C5) using N-bromosuccinimide (NBS) in DMF could introduce a leaving group for cross-coupling reactions (e.g., Suzuki-Miyaura with arylboronic acids).
Stability Under Synthetic Conditions
The compound’s stability is influenced by:
-
pH : Decomposition occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions due to hydrolysis of the purine-dione ring.
-
Temperature : Prolonged heating above 100°C leads to degradation, necessitating controlled reflux conditions .
Key Reaction Table
Mechanistic Insights
-
Demethylation : Proceeds via SN2 mechanism, where BBr₃ coordinates to the methoxy oxygen, facilitating methyl group cleavage .
-
Acylation : Pyridine acts as a base, deprotonating the amine to enhance nucleophilic attack on the acylating agent .
Challenges and Optimization
Comparison with Similar Compounds
A. Phenyl Substituent Position and Halogenation
- Chloro vs. Methoxy Groups: The 2-chlorophenyl analog () has a lower molecular weight (386.84 vs. The 3-chlorophenyl analog () introduces steric hindrance at the meta position, which may disrupt binding to planar receptor pockets compared to the target compound’s ortho-methoxy group .
B. Methylation Patterns
- The 1,3,6,7-tetramethyl analog () adds a methyl group at position 3, which could stabilize the purine core conformation or block metabolic oxidation .
- The target compound’s 1,6,7-trimethyl configuration balances steric effects and metabolic stability, avoiding over-substitution observed in less active analogs .
C. Side Chain Variations
- Isoquinoline Derivatives (): Compound 5’s dihydroisoquinolinylbutyl side chain confers dual 5-HT₁A/D₂ receptor affinity and PDE4B1 inhibition, highlighting how extended hydrophobic chains enhance multitarget activity .
- Butyl vs. Ethylamino Linkers (): CB11’s 3-butyl group increases lipophilicity (logP ~3.5 estimated), favoring PPARγ binding, while the target compound’s ethylamino linker may improve solubility and kinase selectivity .
Preparation Methods
Cyclocondensation of Imidazole and Pyrimidine Precursors
The imidazo[2,1-f]purine-2,4-dione core is synthesized via cyclocondensation of 4-nitroimidazole-5-carboxime derivatives with orthoesters under ammonia-saturated conditions. For example, heating 4-nitroimidazole-5-carboxime (3a ) with triethyl orthoacetate in ethanol at 120°C for 3 hours forms the tricyclic system (6a ) in 85% yield (Table 1). This method avoids N-oxide formation, a common side reaction in purine synthesis.
Table 1: Cyclocondensation Conditions for Core Formation
| Precursor | Orthoester | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3a | Triethyl orthoacetate | 120 | 3 | 85 |
| 3b | Triethyl orthopropionate | 130 | 4 | 78 |
Methylation at Positions 1, 6, and 7
Sequential methylation of the core is achieved using methyl iodide in dimethylacetamide (DMA) with potassium carbonate as a base. For example, treating 6a with excess methyl iodide (3 equiv) at 60°C for 6 hours installs methyl groups at positions 1, 6, and 7, yielding 1,6,7-trimethyl-imidazo[2,1-f]purine-2,4-dione (7 ) in 92% yield.
Functionalization at Position 8: Side Chain Introduction
Bromoethyl Intermediate Synthesis
Position 8 is functionalized via nucleophilic displacement. Reacting 7 with 1,2-dibromoethane in DMF at 80°C for 12 hours produces 8-(2-bromoethyl)-1,6,7-trimethyl-imidazo[2,1-f]purine-2,4-dione (8 ) in 76% yield. Excess dibromoethane ensures mono-substitution.
Coupling with 2-Methoxyaniline
The bromoethyl intermediate (8 ) undergoes nucleophilic substitution with 2-methoxyaniline in the presence of DIPEA (N,N-diisopropylethylamine) at 140°C for 8 hours, yielding the target compound in 68% yield (Scheme 1). Alternative conditions using Pd/C-mediated hydrogenation (40 psi H₂, ethanol) improve yields to 72% by reducing competing hydrolysis.
Scheme 1: Side Chain Coupling Reaction
1,6,7-Trimethyl core (7 ) → Bromoethyl intermediate (8 ) → Target compound via DIPEA or Pd/C
Optimization and Challenges
Regioselectivity in Methylation
Methylation at positions 1, 6, and 7 requires careful control to avoid over-alkylation. Using DMA as a polar aprotic solvent enhances solubility and regioselectivity, while limiting methyl iodide to 3 equivalents prevents di- or tri-methylation at position 8.
Side Reactions in Cyclocondensation
Competitive hydrolysis of imidate intermediates (5a–f ) during cyclocondensation is mitigated by using dry ethanol and sealed reaction vessels. For example, substituting ethanol with acetonitrile reduces hydrolysis but increases nitrile byproduct formation (12 ), lowering yields to 62%.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Routes
Table 2: Yield Comparison Across Methods
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Core formation | Cyclocondensation | 85 | 98 |
| Methylation | Alkylation | 92 | 99 |
| Side chain coupling | DIPEA-mediated | 68 | 95 |
| Side chain coupling | Pd/C-hydrogenation | 72 | 97 |
The Pd/C-mediated route offers higher yield and purity by minimizing residual amines.
Industrial-Scale Considerations
Cost Efficiency
Using 1,2-dibromoethane instead of custom-designed alkylating agents reduces raw material costs by 40%.
Environmental Impact
DIPEA and DMA are replaced with recyclable ionic liquids in pilot-scale trials, cutting solvent waste by 60%.
Q & A
Q. How to address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer : Investigate pharmacokinetic/pharmacodynamic (PK/PD) parameters: measure plasma half-life, tissue distribution (via LC-MS/MS), and metabolite formation. Use genetically modified models (e.g., CYP450 knockouts) to assess metabolic stability. Adjust formulation (e.g., prodrug design) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
